Ethyl 2-(3-piperidinylidene)acetate
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Overview
Description
Ethyl 2-(3-piperidinylidene)acetate is a chemical compound with the molecular formula C9H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-piperidinylidene)acetate typically involves the reaction of piperidine derivatives with ethyl acetate under specific conditions. One common method involves the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at temperatures ranging from 120°C to 160°C for 16-20 hours . The product is then purified through recrystallization using organic solvents such as petrol ether and ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-piperidinylidene)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(3-piperidinylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-(3-piperidinylidene)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(3-piperidinylidene)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate
- Ethyl 3-(pyridin-2-ylamino)propanoate
- This compound HCl
These compounds share similar structural features but differ in their specific functional groups and properties. This compound is unique due to its specific piperidine derivative structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 2-piperidin-3-ylideneacetate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h6,10H,2-5,7H2,1H3 |
InChI Key |
YTYRQDPJLVARKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCCNC1 |
Origin of Product |
United States |
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